Product packaging for beta-D-glucosyl-N-hexadecanoylsphingosine(Cat. No.:CAS No. 74365-77-8)

beta-D-glucosyl-N-hexadecanoylsphingosine

Cat. No.: B3044082
CAS No.: 74365-77-8
M. Wt: 700 g/mol
InChI Key: VJLLLMIZEJJZTE-NNTBDIJYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

beta-D-glucosyl-N-hexadecanoylsphingosine, more commonly known as glucosylceramide (GlcCer), is a fundamental monohexosylceramide and the foundational precursor for the biosynthesis of most major classes of glycosphingolipids (GSLs) in mammals, including the ganglio-, globo-, and lacto-series . This compound is synthesized on the cytosolic surface of the Golgi apparatus by the enzyme glucosylceramide synthase (GCS, UGCG) through the transfer of a glucose molecule from UDP-glucose to a ceramide backbone containing a C16:0 (palmitic) fatty acid . The resulting GlcCer is then trafficked to the trans-Golgi network, where it is translocated to the luminal side to serve as a substrate for the generation of complex GSLs, which are essential components of cellular membranes . In research, this specific molecular species is critical for studying the physiological role of GlcCer in epidermal function and skin barrier integrity . Furthermore, it is of paramount importance in pathological studies, particularly concerning Gaucher disease (GD), a lysosomal storage disorder. GD is characterized by mutations in the GBA1 gene, which leads to deficient activity of the lysosomal enzyme GBA1 glucosylceramidase and the consequent accumulation of GlcCer in macrophage cells . The accumulation of GlcCer is also implicated as a risk factor and a key player in the pathogenesis of Parkinson's disease, making this compound a vital tool for investigating the link between lipid metabolism and neurodegeneration . Beyond neurological and storage diseases, research indicates that GlcCer contributes to the development of multidrug resistance in cancer cells, providing a compelling area for oncological research and therapeutic development . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H77NO8 B3044082 beta-D-glucosyl-N-hexadecanoylsphingosine CAS No. 74365-77-8

Properties

IUPAC Name

N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]hexadecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H77NO8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(43)33(32-48-40-39(47)38(46)37(45)35(31-42)49-40)41-36(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,33-35,37-40,42-43,45-47H,3-26,28,30-32H2,1-2H3,(H,41,44)/b29-27+/t33-,34+,35+,37+,38-,39+,40+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLLLMIZEJJZTE-NNTBDIJYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H77NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

700.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name GlcCer(d18:1/16:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004971
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble
Record name GlcCer(d18:1/16:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004971
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Enzymatic Pathways of β D Glucosyl N Hexadecanoylsphingosine Metabolism

Biosynthetic Pathways

The biosynthesis of β-D-glucosyl-N-hexadecanoylsphingosine is the initial and rate-limiting step for the formation of most of the over 300 different types of complex glycosphingolipids (GSLs). wikipedia.org This crucial reaction is catalyzed by the enzyme ceramide glucosyltransferase.

Ceramide Glucosyltransferase (UGCG) Activity and Regulation

Ceramide glucosyltransferase (UGCG), also known as glucosylceramide synthase (GCS), is the key enzyme responsible for the synthesis of glucosylceramide. nih.govnih.gov It is an integral membrane protein located on the cytosolic face of the cis-Golgi apparatus. nih.govresearchgate.net UGCG catalyzes the transfer of a glucose molecule from the activated sugar donor, UDP-glucose, to the C1 hydroxyl group of ceramide, forming a β-glycosidic linkage. nih.govuniprot.org This reaction is the foundational step for the entire GSL synthetic pathway. wikipedia.org

The regulation of UGCG activity is complex and occurs at multiple levels. Transcriptional regulation plays a significant role; for instance, in certain cancer cells, UGCG promoter activity can be increased, leading to higher enzyme levels. nih.gov The activity of the UGCG protein can also be modulated through interactions with other proteins. For example, dimerization with the proto-oncogene product c-Fos and interaction with the neuroendocrine-specific protein Reticulon-1C have been shown to influence its enzymatic function. nih.gov

Precursor Substrate Utilization in Glucosylceramide Synthesis

The synthesis of β-D-glucosyl-N-hexadecanoylsphingosine by UGCG requires two primary precursor substrates: ceramide and UDP-glucose. researchgate.netuniprot.org Ceramide, the lipid backbone, is synthesized in the endoplasmic reticulum and subsequently transported to the Golgi apparatus. nih.govnih.gov Specifically for β-D-glucosyl-N-hexadecanoylsphingosine, the ceramide molecule contains a hexadecanoyl (C16:0) fatty acid chain attached to the sphingosine (B13886) base. The other essential substrate is UDP-glucose, which provides the glucose moiety that is transferred to the ceramide. uniprot.org The availability of both ceramide and UDP-glucose can influence the rate of glucosylceramide synthesis. creative-proteomics.com

Table 1: Key Elements in the Biosynthesis of β-D-Glucosyl-N-Hexadecanoylsphingosine
ComponentDescriptionSubcellular LocationReferences
EnzymeCeramide Glucosyltransferase (UGCG)Cytosolic face of the cis-Golgi apparatus nih.govresearchgate.net
ReactionTransfer of glucose from UDP-glucose to ceramideGolgi apparatus nih.govuniprot.org
Substrate 1Ceramide (specifically N-hexadecanoylsphingosine)Endoplasmic Reticulum, Golgi apparatus nih.govnih.gov
Substrate 2UDP-glucoseCytosol uniprot.org
Productβ-D-Glucosyl-N-hexadecanoylsphingosine (Glucosylceramide)Golgi apparatus nih.gov

Catabolic Pathways

The breakdown of β-D-glucosyl-N-hexadecanoylsphingosine is essential for maintaining cellular lipid balance and preventing its pathological accumulation. This catabolic process primarily occurs within the lysosomes and is mediated by the hydrolytic enzyme glucocerebrosidase.

Glucocerebrosidase (GCase/GBA) Hydrolytic Activity and Cofactor Requirements

Glucocerebrosidase (GCase), also known as acid β-glucosidase or GBA, is a lysosomal enzyme that catalyzes the hydrolysis of the β-glycosidic linkage in glucosylceramide. wikipedia.orgnih.gov This enzymatic reaction breaks down glucosylceramide into its constituent parts: glucose and ceramide. medlineplus.gov GCase is a soluble protein that associates with the lysosomal membrane where it encounters its substrate. wikipedia.org The optimal pH for GCase activity is approximately 5.5, which corresponds to the acidic environment of the lysosome. wikipedia.org

For maximal catalytic activity, GCase requires the presence of a cofactor, Saposin C. nih.govnih.gov Saposin C is a small, non-enzymatic protein that is also present in the lysosome. It is thought to facilitate the interaction between the membrane-bound glucosylceramide and the GCase enzyme, possibly by extracting the lipid substrate from the membrane and presenting it to the active site of the enzyme. wikipedia.orgnih.gov The presence of negatively charged lipids within the lysosomal membrane also enhances GCase activity. wikipedia.org

Formation of Downstream Metabolites (Ceramide, Glucose)

The hydrolytic action of GCase on β-D-glucosyl-N-hexadecanoylsphingosine yields two primary downstream metabolites: N-hexadecanoylsphingosine (ceramide) and glucose. medlineplus.govuniversiteitleiden.nl This degradation is a crucial step in the cellular recycling of glycosphingolipids. universiteitleiden.nl Once liberated, both ceramide and glucose can be transported out of the lysosome to be reutilized in various metabolic pathways. Ceramide can be further broken down by acid ceramidase into sphingosine and a fatty acid, or it can be used for the synthesis of other sphingolipids. nih.gov Glucose enters the cell's carbohydrate metabolism pathways. febscongress.org

Alternative Degradation Pathways and Intermediates (e.g., Glucosylsphingosine)

Under conditions where GCase activity is deficient, such as in Gaucher disease, the primary catabolic pathway is impaired, leading to the accumulation of glucosylceramide. universiteitleiden.nluniversiteitleiden.nl In such situations, alternative metabolic pathways can become more prominent. One such pathway involves the deacylation of the accumulated glucosylceramide to form glucosylsphingosine (B128621) (lyso-Gb1). nih.govresearchgate.net This reaction is thought to be catalyzed by the lysosomal enzyme acid ceramidase. oup.com

Glucosylsphingosine is not a substrate for GCase to the same extent as glucosylceramide; its hydrolysis by GCase is significantly slower. nih.gov However, another enzyme, the non-lysosomal glucosylceramidase (GBA2), which is active at a neutral pH in the cytoplasm, can degrade glucosylsphingosine. researchgate.netmedlink.com The accumulation of glucosylsphingosine is a key biomarker in Gaucher disease and is considered to be a cytotoxic metabolite. nih.govresearchgate.net

Table 2: Key Elements in the Catabolism of β-D-Glucosyl-N-Hexadecanoylsphingosine
ComponentDescriptionSubcellular LocationReferences
Primary EnzymeGlucocerebrosidase (GCase/GBA)Lysosome wikipedia.orgnih.gov
Primary ReactionHydrolysis of glucosylceramide to ceramide and glucoseLysosome medlineplus.gov
CofactorSaposin CLysosome nih.govnih.gov
Downstream Metabolite 1N-hexadecanoylsphingosine (Ceramide)Lysosome, Cytosol medlineplus.govuniversiteitleiden.nl
Downstream Metabolite 2GlucoseLysosome, Cytosol medlineplus.govfebscongress.org
Alternative Pathway EnzymeAcid CeramidaseLysosome oup.com
Alternative IntermediateGlucosylsphingosineLysosome, Cytosol nih.govresearchgate.net
Alternative Degrading EnzymeNon-lysosomal glucosylceramidase (GBA2)Cytoplasm researchgate.netmedlink.com

Interconnections with Complex Glycosphingolipid Biosynthesis and Degradation

β-D-glucosyl-N-hexadecanoylsphingosine, a specific type of glucosylceramide (GlcCer), occupies a central and critical crossroads in the metabolism of glycosphingolipids (GSLs). It is the foundational molecule upon which a vast array of more complex GSLs are built and is also the product of their catabolism. nih.govnih.gov The intricate balance between the synthesis and degradation of these molecules is vital for numerous cellular functions, and disruptions in these pathways are linked to various pathologies. nih.govmdpi.com

Biosynthesis of Complex Glycosphingolipids

The journey from the relatively simple structure of β-D-glucosyl-N-hexadecanoylsphingosine to the complex, branched oligosaccharide chains of higher GSLs occurs through a series of sequential glycosylation steps. These reactions are catalyzed by a host of specific glycosyltransferases, primarily located in the Golgi apparatus. nih.govresearchgate.net This process begins with the conversion of glucosylceramide to lactosylceramide (B164483) (LacCer), which serves as the key branch point for the synthesis of the major series of complex GSLs. beilstein-journals.orgnih.gov

From lactosylceramide, the biosynthetic pathways diverge, leading to the formation of several distinct GSL series, including the ganglio-, globo-, and lacto-series. The synthesis is a highly ordered process where the product of one enzymatic reaction becomes the specific substrate for the next. nih.gov For example, the ganglioside series, which are characterized by the presence of one or more sialic acid residues, begins with the addition of sialic acid to lactosylceramide to form GM3. researchgate.net Subsequent additions of other monosaccharides by specific transferases lead to the formation of more complex gangliosides like GM2, GM1, and the GD, GT, and GQ series. beilstein-journals.orgresearchgate.net

Table 1: Key Enzymes in the Biosynthesis of Complex Glycosphingolipids from Glucosylceramide

EnzymeAbbreviationFunctionProduct Series
Lactosylceramide synthase (β-1,4-Galactosyltransferase)B4GALTAdds a galactose residue to glucosylceramide to form lactosylceramide. mdpi.comresearchgate.netPrecursor to Ganglio-, Globo-, Lacto-series
GM3 synthase (α-2,3-Sialyltransferase)ST3GALAdds a sialic acid residue to lactosylceramide to form GM3 ganglioside. researchgate.netGanglio-series
GM2/GD2 synthase (β-1,4-N-Acetylgalactosaminyltransferase)B4GALNT1Adds an N-acetylgalactosamine residue to GM3 or GD3 to form GM2 or GD2, respectively. researchgate.netGanglio-series
Globotriaosylceramide synthase (α-1,4-Galactosyltransferase)A4GALTAdds a galactose residue to lactosylceramide to form globotriaosylceramide (Gb3). researchgate.netGlobo-series

Degradation of Complex Glycosphingolipids

The catabolism of complex GSLs is a mirror image of their synthesis, occurring in a stepwise manner within the acidic environment of the lysosomes. nih.gov This process relies on a series of soluble lysosomal hydrolases, specifically glycosidases, that sequentially cleave the terminal sugar residues from the non-reducing end of the GSL's oligosaccharide chain. nih.govoup.com

For the degradation to proceed, the GSLs, which are membrane components, must be made accessible to the soluble enzymes. This process is facilitated by small, non-enzymatic lipid-binding proteins known as saposins (sphingolipid activator proteins). nih.govyork.ac.uk For many GSLs, a specific saposin is required to lift the lipid from the intralysosomal membrane and present it to the appropriate hydrolase for cleavage. nih.gov

The degradation of all major GSL series, including the complex gangliosides and globosides, ultimately converges back to β-D-glucosyl-N-hexadecanoylsphingosine. researchgate.net For instance, the intricate structures of gangliosides are disassembled one sugar at a time by enzymes such as sialidases, β-hexosaminidases, and β-galactosidases until only the glucosylceramide core remains. researchgate.net At this point, the final step of GSL degradation is catalyzed by the enzyme acid β-glucosidase (also known as glucocerebrosidase, GBA1), which cleaves the glucose moiety from the ceramide backbone, releasing glucose and N-hexadecanoylsphingosine (ceramide). oup.com Inherited deficiencies in these lysosomal hydrolases or activator proteins prevent the complete degradation of their target GSLs, leading to their accumulation within the lysosome and causing a class of severe neurodegenerative conditions known as lysosomal storage diseases or sphingolipidoses. nih.govmdpi.com

Table 2: Key Enzymes in the Degradation of Complex Glycosphingolipids to Glucosylceramide

EnzymeAbbreviationFunctionSubstrate Example
Neuraminidase (sialidase)NEUCleaves terminal sialic acid residues. researchgate.netGM3 Ganglioside
α-Galactosidase AGLACleaves terminal α-linked galactose residues. researchgate.netGlobotriaosylceramide (Gb3)
β-HexosaminidaseHEXCleaves terminal N-acetylgalactosamine or N-acetylglucosamine residues. researchgate.netGM2 Ganglioside
β-GalactosidaseGLB1Cleaves terminal β-linked galactose residues. researchgate.netLactosylceramide, GM1 Ganglioside
Acid β-glucosidase (Glucocerebrosidase)GBACleaves the glucose residue from glucosylceramide. researchgate.netoup.comGlucosylceramide

Cellular and Subcellular Localization and Functional Roles of β D Glucosyl N Hexadecanoylsphingosine

Membrane Association and Biophysical Dynamics

The amphiphilic nature of β-D-glucosyl-N-hexadecanoylsphingosine governs its integration into and influence on cellular membranes.

Intracellular and Extracellular Membrane Localization

β-D-glucosyl-N-hexadecanoylsphingosine is predominantly found within the lipid bilayers of various cellular membranes. Due to its amphiphilic character, it is primarily localized in the plasma membrane and is also present in the membranes of intracellular organelles such as the Golgi apparatus and endosomes. creative-proteomics.com Glucosylceramides are key intermediates in the synthesis of more complex glycosphingolipids. lipotype.com The synthesis of glucosylceramide occurs on the cytosolic side of the Golgi apparatus. nih.gov

Formation of Specialized Membrane Microdomains

Glucosylceramides, including β-D-glucosyl-N-hexadecanoylsphingosine, are known to participate in the formation of specialized membrane microdomains, often referred to as lipid rafts. creative-proteomics.comnih.gov These domains are enriched in sphingolipids and cholesterol and serve as platforms for organizing cellular signaling and membrane trafficking. The presence of β-D-glucosyl-N-hexadecanoylsphingosine can influence the formation and stability of these microdomains. Studies on its precursor, C16-ceramide, have shown that it can form distinct ceramide-enriched microdomains. umd.edu The addition of a glucose moiety in β-D-glucosyl-N-hexadecanoylsphingosine increases its miscibility in the liquid-ordered phase of membranes compared to ceramide, suggesting its significant involvement in the formation of these specialized domains in biological membranes. nih.gov

Influence on Membrane Properties and Permeability

The incorporation of β-D-glucosyl-N-hexadecanoylsphingosine into lipid bilayers has a notable impact on the physical properties of the membrane. Research has demonstrated that C16-GlcCer can increase the order and packing of fluid phospholipid membranes. nih.gov This effect is more pronounced at neutral pH compared to acidic pH. nih.gov An increase in the ratio of C16-GlcCer to cholesterol leads to a more ordered membrane state. nih.gov

Intracellular Trafficking and Compartmentalization

The movement and distribution of β-D-glucosyl-N-hexadecanoylsphingosine within the cell are tightly regulated processes. After its synthesis in the Golgi apparatus, it can be transported to other cellular compartments via vesicular and non-vesicular trafficking pathways. creative-proteomics.comnih.gov Vesicular trafficking involves the budding and fusion of small vesicles that carry lipids and proteins between organelles. creative-proteomics.com The acyl chain length of sphingolipids, such as the C16 chain in β-D-glucosyl-N-hexadecanoylsphingosine, can influence their intracellular transport and sorting into different endocytic pathways. mdpi.combiorxiv.org

Studies on the precursor C16-ceramide have provided insights into the compartmentalization of related lipids. C16-ceramide/cholesterol domains have been found at high levels in late endosomes and the trans-Golgi network, but not significantly in early endosomes, lysosomes, or the endoplasmic reticulum. nih.gov The transport of ceramide from the endoplasmic reticulum to the Golgi, where it is converted to sphingomyelin (B164518) and glucosylceramide, is a critical step in its metabolism and is regulated by signaling pathways such as the PI3K/Akt pathway. unimi.it

Role in Cellular Signal Transduction

β-D-glucosyl-N-hexadecanoylsphingosine and its metabolic precursor, C16-ceramide, are implicated in the modulation of key signaling cascades that regulate cell proliferation, survival, and stress responses.

Modulation of Key Signaling Cascades (e.g., PI3K/Akt, JNK, ERK1/2, mTOR)

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth and survival. Studies have shown that C16-ceramide can antagonize insulin (B600854) receptor-stimulated PI3K/Akt signaling. nih.gov Overexpression of ceramide synthase 6 (CerS6), which produces C16-ceramide, has been shown to decrease the phosphorylation of Akt. spandidos-publications.comnih.gov Furthermore, the PI3K/Akt pathway can, in turn, regulate the metabolism of ceramide by controlling its transport from the endoplasmic reticulum to the Golgi apparatus for the synthesis of complex sphingolipids, including glucosylceramide. unimi.it

JNK and ERK1/2 Pathways: The c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase 1/2 (ERK1/2) are members of the mitogen-activated protein kinase (MAPK) family, which are involved in stress responses, proliferation, and differentiation. Research on 2'-hydroxy-C16-ceramide has shown that it can significantly alter the phosphorylation status of JNK and ERK1/2. nih.gov Specifically, a rapid phosphorylation of ERK1/2 was observed, followed by dephosphorylation, and phosphorylation of the 46 kDa isoform of JNK1/2. nih.gov Overexpression of CerS6, leading to increased C16-ceramide, has been found to reduce the phosphorylation of ERK. spandidos-publications.comnih.gov

mTOR Pathway: The mammalian target of rapamycin (B549165) (mTOR) is a crucial kinase that integrates signals from growth factors and nutrients to regulate cell growth, proliferation, and metabolism. C16-ceramide and sphingosine-1-phosphate (S1P) have been shown to have opposing effects on the regulation of the mTOR signaling pathway. spandidos-publications.comnih.govresearchgate.net Treatment with C16-ceramide can dose-dependently reduce the phosphorylation of mTOR. spandidos-publications.com In podocytes, C16-ceramide-enriched lipoproteins were found to regulate the phosphorylation of intermediates in the mTOR signaling pathway. mdpi.com

Interactive Data Table: Signaling Pathways Modulated by C16-Ceramide (Precursor to β-D-glucosyl-N-hexadecanoylsphingosine)

Signaling PathwayEffect of Increased C16-Ceramide LevelsResearch Findings
PI3K/Akt InhibitionAntagonizes insulin-stimulated signaling and decreases Akt phosphorylation. nih.govspandidos-publications.comnih.gov
JNK ModulationAlters phosphorylation status, with specific isoform phosphorylation observed. nih.gov
ERK1/2 InhibitionReduces phosphorylation of ERK. spandidos-publications.comnih.gov
mTOR InhibitionDose-dependently reduces mTOR phosphorylation. spandidos-publications.com

Regulation of Cellular Processes

The intricate balance of cellular functions, including division, differentiation, migration, and programmed cell death (apoptosis), is fundamental to the development and homeostasis of multicellular organisms. Emerging research highlights the significant role of glycosphingolipids, particularly glucosylceramides like β-D-glucosyl-N-hexadecanoylsphingosine, in modulating these critical cellular processes. The length of the fatty acid chain attached to the sphingosine (B13886) base is a key determinant of the biological activity of these molecules, with C16-containing glucosylceramides demonstrating distinct effects.

Cell Differentiation:

Glucosylceramides are essential for proper cell-type differentiation and the formation of organs. nih.govnih.gov Studies in the plant Arabidopsis have shown that while the absence of glucosylceramide synthase (GCS), the enzyme responsible for producing glucosylceramides, does not prevent cell proliferation in an undifferentiated state, it completely inhibits the ability of these cells to differentiate and form organs. nih.govnih.gov This suggests a critical role for glucosylceramides in the signaling pathways that govern cellular specialization. In epidermal keratinocytes, the processing of glucosylceramide to ceramide is a crucial step in their differentiation program, which is essential for forming the skin's protective barrier. oup.com Glucosylceramides with shorter, non-hydroxylated fatty acid chains, such as the C16 chain found in β-D-glucosyl-N-hexadecanoylsphingosine, are prevalent in these processes. oup.comnih.gov

Table 1: Research Findings on the Role of Glucosylceramides in Cell Differentiation

Organism/Cell Type Key Finding Significance Reference
Arabidopsis thalianaGCS null mutants fail to develop beyond the seedling stage and cannot form organs from undifferentiated calli.Glucosylceramides are indispensable for organogenesis and cell-type differentiation. nih.govnih.gov
Human Epidermal KeratinocytesDeletion of the glucosylceramide-synthesizing enzyme (UGCG) leads to depleted epidermal glucosylceramides and abnormal skin barrier formation.Glucosylceramide processing is vital for the terminal differentiation of keratinocytes. oup.com

Apoptosis and Cell Proliferation:

The balance between long-chain and very-long-chain ceramides (B1148491), including those derived from glucosylceramides, can significantly influence a cell's decision to undergo apoptosis or to proliferate. An increase in the proportion of C16 ceramides has been linked to an increased susceptibility to apoptosis in some cancer cell lines. Conversely, very-long-chain ceramides can inhibit mitochondrial permeabilization, a key step in the apoptotic cascade. In epidermal tissue, the accumulation of non-hydroxy fatty acid-containing ceramides, including C16 species, may be responsible for both increased apoptosis and proliferation of glucosylceramide-deficient keratinocytes. oup.com Furthermore, in pancreatic β-cells, the C16:0 isoform of sulfatide, a downstream metabolite of glucosylceramide, has been implicated in the pathogenesis of type 2 diabetes, highlighting the importance of specific acyl chain lengths in cellular function and dysfunction. nih.gov

Cell Migration:

Ceramides with a C16 acyl chain have been shown to play a role in cell migration. The enzyme ceramide synthase 6 (CERS6), which produces C16-ceramide, is required for cell migration and metastasis in certain types of lung cancer. researchgate.net The ratio of C16 to C24 ceramides at the plasma membrane of neutrophils is thought to regulate membrane properties and the function of receptors and proteins important for cell migration. nih.gov A decrease in C16-ceramide levels has been shown to reduce the migration and activation of neutrophils. nih.gov

Cell Cycle:

While direct evidence linking β-D-glucosyl-N-hexadecanoylsphingosine to the regulation of the cell cycle is limited, the inhibition of glucosylceramide synthase has been shown to induce cell cycle arrest. oup.com This suggests that the production of glucosylceramides is necessary for cells to progress through the cell cycle.

Immunological Implications and Antigen Presentation

Glycosphingolipids, including β-D-glucosyl-N-hexadecanoylsphingosine, are increasingly recognized for their roles in the immune system. They can act as signaling molecules and as antigens that are presented to specialized immune cells.

β-glucosylceramide has been identified as an endogenous ligand for the Macrophage Inducible C-type Lectin (Mincle), an activating receptor on myeloid cells that can sense dead cells and pathogens. nih.gov This interaction suggests that β-glucosylceramide released from damaged cells can trigger an inflammatory response. In the context of Gaucher disease, a lysosomal storage disorder characterized by the accumulation of glucosylceramide, this accumulation in antigen-presenting cells like macrophages can lead to systemic inflammation. nih.govnih.gov

Furthermore, glucosylceramides are involved in antigen presentation to a specialized subset of T cells known as invariant Natural Killer T (iNKT) cells. This presentation occurs via the CD1d molecule, a non-classical MHC-like protein. vumc.org The ability of glycosphingolipids to activate iNKT cells is highly dependent on the structure of their ceramide backbone, including the length of the N-acyl chain. plos.org While some mammalian glucosylceramides with a C24:1 acyl chain have shown greater antigenic properties, the presence of various species, including those with a C16:0 chain, in dendritic cells suggests a complex interplay in immune recognition. plos.org The precise role of β-D-glucosyl-N-hexadecanoylsphingosine in this context is an area of ongoing investigation, but it is clear that the lipid structure is a critical determinant of its immunological activity.

Table 2: Immunological Roles of Glucosylceramides

Immunological Process Key Finding Mechanism Reference
Innate Immune Activationβ-glucosylceramide is an endogenous ligand for the Mincle receptor.Binds to Mincle on myeloid cells, triggering inflammatory responses. nih.gov
Antigen PresentationGlucosylceramides can be presented by CD1d molecules to iNKT cells.The ceramide structure, including the acyl chain length, influences the activation of iNKT cells. vumc.orgplos.org
Inflammatory DiseaseAccumulation of glucosylceramide in Gaucher disease leads to systemic inflammation.Triggers inflammatory responses in antigen-presenting cells. nih.govnih.gov

Pathophysiological Mechanisms Involving β D Glucosyl N Hexadecanoylsphingosine Dysregulation

Involvement in Other Disease Pathologies (e.g., Niemann-Pick Type C1, inflammatory responses if applicable at molecular level)

The impact of glucosylceramide dysregulation extends to other lysosomal storage disorders. In Niemann-Pick disease type C1 (NPC1) , a neurodegenerative disease caused by mutations in the NPC1 gene, there is a complex lipid storage phenotype that includes the accumulation of glycosphingolipids. nih.govnih.govox.ac.uk While cholesterol accumulation is a hallmark of NPC1, studies have also identified elevated levels of monohexosylceramides (which include glucosylceramide) in tissues of NPC1 mouse models and plasma of NPC1 patients. nih.govresearchgate.net The accumulation of sphingosine (B13886), a precursor for glucosylceramide synthesis, is considered an initiating factor in NPC1 pathogenesis, leading to altered calcium homeostasis and secondary storage of other lipids. ox.ac.ukresearchgate.net

At a molecular level, the accumulation of certain glucosides can trigger inflammatory responses . For example, β-sitosterol-β-D-glucoside has been shown to reduce nitric oxide (NO) production and the secretion of pro-inflammatory cytokines like TNF-α and IL-1β in lipopolysaccharide-stimulated macrophages. nih.gov While this is a different glucoside, it highlights the potential for glucose-containing lipids to modulate inflammatory pathways. In the context of diabetic kidney disease, increased levels of glucosylceramide have been found, and overexpression of the enzyme that synthesizes it, glucosylceramide synthase, led to increased inflammation in mouse proximal tubule cells. researchgate.net

Advanced Methodologies for Research and Analysis of β D Glucosyl N Hexadecanoylsphingosine

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of β-D-glucosyl-N-hexadecanoylsphingosine. This technique offers high resolution and sensitivity, making it suitable for determining the concentration of this specific glucosylceramide in various biological samples. researchgate.netnih.gov

In a typical HPLC-based method, lipids are first extracted from the sample matrix. To enhance detection, particularly with fluorescence detectors, a derivatization step is often employed. For instance, after deacylation of the glucosylceramide, the liberated amino group of the sphingoid base can be tagged with a fluorescent label like o-phthaldialdehyde (OPA). The derivatized products are then separated on a reversed-phase column, such as a C18 column, with a mobile phase often consisting of a methanol/water mixture. researchgate.net Fluorescence detection provides picomole-level sensitivity, allowing for the quantification of low-abundance species. researchgate.netnih.gov

Methods have been developed for the simultaneous quantification of total ceramide, glucosylceramide, and ceramide trihexoside in plasma, which can be adapted to specifically measure β-D-glucosyl-N-hexadecanoylsphingosine. researchgate.net The utility of HPLC is demonstrated in its application to monitor levels of glucosylceramides in diseases like Gaucher disease, where the accumulation of these lipids is a key pathological feature. researchgate.net For accurate quantification, an internal standard, such as a homologous long-chain base, is typically added at the beginning of the extraction process. nih.gov

ParameterTypical ConditionSource
Column C18 reversed-phase researchgate.net
Mobile Phase Methanol/water gradient researchgate.net
Derivatization o-phthaldialdehyde (OPA) researchgate.net
Detection Fluorescence (λex 340 nm, λem 435 nm) researchgate.net
Sensitivity Picomole range nih.gov

Liquid Chromatography (LC)

Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), is a powerful tool for the detailed characterization of glucosylceramides like β-D-glucosyl-N-hexadecanoylsphingosine. researchgate.netoup.com LC-MS/MS approaches provide high selectivity and sensitivity for both identification and quantification. researchgate.net

Reversed-phase (RP) HPLC is effective for separating glucosylceramides based on hydrophobic interactions. researchgate.net This allows for the separation of molecules with different fatty acid chains, such as the hexadecanoyl (C16:0) chain in β-D-glucosyl-N-hexadecanoylsphingosine. Furthermore, advanced column chemistries, like high-carbon-content octadecylsilyl columns, can achieve baseline separation of isomers, such as those with cis and trans configurations in the sphingoid base. researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC) is another LC mode used for separating isomers like glucosylceramides and galactosylceramides, which differ only in the stereochemistry of the sugar headgroup. acs.org When coupled with tandem mass spectrometry (MS/MS), these LC methods allow for structural elucidation based on characteristic fragmentation patterns. researchgate.netoup.com The combination of retention time from the LC separation and the specific precursor-to-product ion transitions in the mass spectrometer provides confident identification and quantification of specific molecular species. nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is a high-resolution technique that can be used for the analysis of the constituent parts of β-D-glucosyl-N-hexadecanoylsphingosine, namely the fatty acid (hexadecanoic acid) and the sphingoid base. However, due to the low volatility of the intact glycosphingolipid, direct analysis is not feasible. nih.gov Therefore, a derivatization step is necessary to convert the non-volatile components into volatile derivatives suitable for GC analysis. nih.govmdpi.com

The analysis typically involves hydrolysis of the β-D-glucosyl-N-hexadecanoylsphingosine to cleave the amide and glycosidic bonds, releasing the fatty acid, sphingoid base, and glucose. The fatty acid can be converted to its fatty acid methyl ester (FAME) and analyzed by GC with a flame ionization detector (GC-FID). researchgate.net The sphingoid base and glucose components require silylation, commonly using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to make them volatile for GC-MS analysis. mdpi.com This approach provides detailed information on the molar composition of the lipid's building blocks. researchgate.net

Thin-Layer Chromatography (TLC) for Lipid Profiling

Thin-Layer Chromatography (TLC) is a versatile, cost-effective, and rapid method for the separation and qualitative analysis of lipid classes, including glycosphingolipids like β-D-glucosyl-N-hexadecanoylsphingosine. aocs.orgresearchgate.netrockefeller.edu It is widely used for initial lipid profiling from complex biological extracts. researchgate.net

In TLC, a lipid extract is applied to a stationary phase, typically a silica (B1680970) gel-coated plate. rockefeller.edu The plate is then developed in a chamber containing a mobile phase, which is a specific solvent system. rockefeller.edu The separation is based on the differential partitioning of the lipid components between the stationary and mobile phases, primarily driven by polarity. rockefeller.edu For separating neutral glycosphingolipids, a common solvent system is a mixture of chloroform, methanol, and water. aocs.org

After development, the separated lipids are visualized using various staining reagents. researchgate.net General-purpose reagents like iodine vapor or phosphomolybdic acid can visualize all lipid spots. aocs.orgresearchgate.net More specific stains, such as orcinol (B57675) reagent, can be used to selectively identify glycolipids by reacting with the carbohydrate moiety, producing a distinct color. nih.gov While primarily a qualitative technique, TLC can be made semi-quantitative by using densitometry to measure the intensity of the spots. Furthermore, specific spots can be scraped from the plate for subsequent analysis by other methods like mass spectrometry. gerli.commdpi.com

Staining ReagentTarget LipidsVisualizationSource
Iodine VaporAll lipidsBrown spots researchgate.net
Phosphomolybdic AcidAll lipidsDark spots on a light background after heating aocs.org
Orcinol-Sulfuric AcidGlycolipidsViolet/blue spots nih.gov
PrimulineAll lipidsFluorescent spots under UV light nih.gov

Affinity and Ion Exchange Chromatography for Enzyme Purification

The study of β-D-glucosyl-N-hexadecanoylsphingosine metabolism involves the purification of enzymes that synthesize or degrade it, such as glucosylceramidase (also known as glucocerebrosidase). nih.gov Affinity and ion-exchange chromatography are powerful techniques for this purpose. nih.gov

Affinity Chromatography is a highly specific method that relies on the unique interaction between an enzyme and a ligand immobilized on a chromatographic matrix. nih.govnih.gov For glucocerebrosidase purification, a ligand that mimics the substrate or an inhibitor can be used. For example, glucosyl sphingosine (B13886), prepared by hydrolyzing glucocerebroside, can be attached to a Sepharose matrix. nih.govcdnsciencepub.com The crude enzyme extract is applied to this column, and the glucocerebrosidase specifically binds to the ligand. After washing away unbound proteins, the pure enzyme is eluted by changing the buffer conditions, such as by adding a competitive inhibitor like D-gluconolactone or a detergent like sodium taurocholate at a low pH. nih.gov This method can achieve very high purification factors, in some cases over 12,000-fold. nih.govcdnsciencepub.com

Ion Exchange Chromatography (IEX) separates proteins based on their net surface charge. nih.gov It is often used as a step in a multi-step purification process. nih.govnottingham.ac.uk A resin with charged functional groups is chosen (anion or cation exchanger). At a specific pH, the target enzyme will have a net charge that causes it to bind to the column, while other proteins may not bind or bind less strongly. The bound proteins are then eluted by changing the pH or by increasing the salt concentration of the buffer, which competes for binding to the resin. nottingham.ac.uk

Gel Filtration Chromatography for Macromolecular Separation

Gel Filtration Chromatography, also known as Size Exclusion Chromatography (SEC), separates macromolecules based on their size and shape. creativebiomart.netharvardapparatus.com It is a non-denaturing technique that is particularly useful as a final polishing step in the purification of enzymes like glucocerebrosidase. nih.govnih.govnih.gov

The method employs a column packed with porous beads of a specific size range. libretexts.org When a solution containing a mixture of proteins is passed through the column, larger molecules are excluded from the pores of the beads and therefore travel through the column more quickly, eluting first. libretexts.org Smaller molecules can enter the pores, increasing their path length and causing them to elute later. creativebiomart.net

This technique can be used to separate the target enzyme from protein aggregates (which elute earlier) or from smaller contaminating proteins (which elute later). nottingham.ac.uk It is also effective for buffer exchange or desalting a protein sample. harvardapparatus.com For hydrophobic glycoproteins like glucocerebrosidase, adsorptive losses on the column matrix can be a problem. This can be minimized by including agents like ethylene (B1197577) glycol in the elution buffers. nih.gov

Mass Spectrometry-Based Lipidomics and Glycosphingolipidomics

Mass spectrometry (MS) stands as a cornerstone in the analysis of β-D-glucosyl-N-hexadecanoylsphingosine, providing unparalleled sensitivity and specificity. Within the fields of lipidomics and glycosphingolipidomics, several MS-based approaches are utilized to probe the intricacies of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the definitive identification and precise quantification of β-D-glucosyl-N-hexadecanoylsphingosine in complex biological matrices. biomolther.orgnih.gov This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

For separation, both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) columns are employed. nih.govnih.gov HILIC is particularly effective for separating polar lipids like glucosylceramides, providing good peak shapes and co-elution with appropriate internal standards. nih.gov The mobile phases typically consist of solvent systems like ammonium (B1175870) formate (B1220265) in water/methanol, which facilitates efficient ionization. nih.gov

Following chromatographic separation, the analyte is ionized, most commonly using electrospray ionization (ESI) in the positive ion mode. nih.gov Quantification is achieved using the multiple reaction monitoring (MRM) mode, which involves monitoring a specific precursor-to-product ion transition. biomolther.orgnih.gov For glucosylceramides, the precursor ion corresponds to the protonated or sodiated molecule, which then fragments to produce a characteristic product ion, often corresponding to the sphingoid base backbone (e.g., m/z 264.4). biomolther.orglcms.cz To ensure accuracy and correct for variations during sample preparation and analysis, stable isotope-labeled internal standards, such as C12-glucosylceramide or perdeuterated N-C18:0-galactosylceramide, are added to the samples. nih.govresearchgate.net Calibration curves are generated by analyzing a series of standards of known concentrations, allowing for the accurate determination of β-D-glucosyl-N-hexadecanoylsphingosine levels in samples like dried blood spots and cell lysates. nih.govresearchgate.net

Table 1: Typical Parameters for LC-MS/MS Analysis of β-D-Glucosyl-N-Hexadecanoylsphingosine
ParameterDescriptionExample
ChromatographySeparation technique used prior to mass analysis.Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase (RP) C18 column nih.govnih.gov
Ionization ModeMethod for generating ions for mass analysis.Positive Electrospray Ionization (ESI+) nih.gov
Detection ModeMass spectrometry scan type for quantification.Multiple Reaction Monitoring (MRM) biomolther.org
Precursor Ion (Q1)The m/z of the intact ionized molecule.[M+H]+ or [M+Na]+
Product Ion (Q3)A characteristic fragment ion used for confirmation and quantification.m/z 264.4 (corresponding to the sphingoid backbone) biomolther.orglcms.cz
Internal StandardA related compound added at a known concentration for normalization.C12-Glucosylceramide or Deuterated Glucosylceramide analogs nih.govresearchgate.net

MALDI-TOF/TOF Mass Spectrometry in Glycosphingolipid Research

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is another key technology in glycosphingolipid research, valued for its high throughput and ability to analyze intact molecules directly from tissue sections. nih.govnih.gov In this technique, the sample is co-crystallized with a matrix (e.g., 2,5-dihydroxybenzoic acid, DHB) that absorbs energy from a laser, leading to soft ionization of the analyte with minimal fragmentation. nih.govmdpi.com

MALDI-TOF/TOF, which incorporates tandem mass spectrometry, allows for structural characterization through collision-induced dissociation (CID). nih.gov High-energy CID can generate specific fragment ions that provide information about the fatty acid chain, the long-chain base, and the sugar moiety, enabling the discrimination between isomeric and isobaric species. nih.gov

A significant application of MALDI is in imaging mass spectrometry (MALDI-IMS). nih.govnih.gov This technique allows for the visualization of the spatial distribution of β-D-glucosyl-N-hexadecanoylsphingosine and other lipids directly within thin tissue sections. nih.govnih.gov By acquiring mass spectra at thousands of discrete locations across a tissue slice, a molecular map can be generated, revealing the localization of specific glycosphingolipids in different anatomical regions, such as distinct areas of the brain or kidney. nih.govnih.gov This approach is invaluable for understanding the differential accumulation of lipids in health and disease models. nih.govacs.org

Isotopic Labeling Strategies for Metabolic Flux Analysis

Isotopic labeling is a sophisticated strategy used to trace the dynamic processes of lipid metabolism, including the synthesis and turnover of β-D-glucosyl-N-hexadecanoylsphingosine. nih.govbiorxiv.org This approach, central to metabolic flux analysis (MFA), involves supplying cells or organisms with precursors (e.g., amino acids, fatty acids) that are enriched with stable isotopes like ¹³C, ²H, or ¹⁵N. nih.govnih.gov

For studying sphingolipid biosynthesis, stable isotope-labeled precursors such as L-serine (¹³C₃, ¹⁵N₁) and palmitate (¹³C₁₆, d₃) are commonly used. nih.gov These labeled precursors are incorporated into the sphingoid backbone and acyl chain during de novo synthesis. nih.gov By using high-resolution mass spectrometry to track the incorporation of these isotopes into β-D-glucosyl-N-hexadecanoylsphingosine and its intermediates over time, researchers can quantify the rates (fluxes) of specific metabolic pathways. biorxiv.orgnih.gov This allows for the unequivocal distinction between newly synthesized molecules and pre-existing pools. nih.gov MFA provides a quantitative understanding of how metabolic networks are regulated and dysregulated in various physiological and pathological states. nih.govnih.gov

Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Samples)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of molecules, including β-D-glucosyl-N-hexadecanoylsphingosine. nih.govnih.gov Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are used to determine the precise atomic connectivity and stereochemistry of the compound. nih.govsemanticscholar.org

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms. Key signals include those from the anomeric proton of the glucose unit, whose chemical shift and coupling constant (J-value) confirm its β-configuration. researchgate.netdtu.dk Other characteristic signals correspond to the protons on the sphingoid base, the N-acyl chain, and the glucose ring. nih.gov

¹³C NMR spectroscopy provides data on the carbon skeleton of the molecule. dtu.dknih.gov Distinct signals can be assigned to the anomeric carbon of the glucose, the carbonyl carbon of the amide linkage, and the carbons of the sphingoid base and fatty acid chain. researchgate.netucsb.edu Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish correlations between protons and carbons, allowing for the complete and unambiguous assignment of the structure. dtu.dk

Table 2: Representative NMR Signals for Glucosylceramide Structure
Part of MoleculeNucleusSignal Type / Chemical Shift (ppm)Structural Information Provided
Glucose Headgroup¹HAnomeric Proton (H-1') ~4.2-4.5 ppmCoupling constant (J ≈ 8.0 Hz) confirms β-anomeric configuration researchgate.net
Glucose Headgroup¹³CAnomeric Carbon (C-1') ~103-105 ppmConfirms the glycosidic linkage dtu.dk
Amide Linkage¹³CCarbonyl Carbon ~174-175 ppmIdentifies the amide bond between the fatty acid and sphingoid base
Sphingoid Base¹HOlefinic Protons ~5.4-5.8 ppmIndicates the double bond in the sphingosine backbone nih.gov
N-Hexadecanoyl Chain¹HTerminal Methyl Group ~0.8-0.9 ppmRepresents the end of the C16 fatty acid chain

Biochemical and Enzymatic Activity Assays

Biochemical assays are crucial for studying the enzymes that regulate the levels of β-D-glucosyl-N-hexadecanoylsphingosine. These assays measure the activity of enzymes responsible for its synthesis (Glucosylceramide Synthase, GCS) and degradation (Glucocerebrosidase, GBA). nih.govnih.gov

The activity of GCS is typically measured by incubating a source of the enzyme (e.g., cell lysates or purified protein) with its substrates: a ceramide (like N-hexadecanoylsphingosine or a synthetic analog such as C8-ceramide) and UDP-glucose. biomolther.orgnih.gov The formation of the product, glucosylceramide, is then quantified. A highly sensitive method for this is LC-MS/MS, which can directly measure the amount of β-D-glucosyl-N-hexadecanoylsphingosine produced. biomolther.orgnih.gov These assays are essential for screening potential inhibitors of GCS, which is a therapeutic target for certain diseases. nih.govnih.gov

Assays for GBA, a lysosomal enzyme, measure its hydrolytic activity. nih.govresearchgate.net A common approach uses a synthetic substrate where the glucose moiety is linked to a fluorescent molecule (e.g., 4-methylumbelliferone). abcam.com When GBA cleaves the substrate, the fluorophore is released, and the increase in fluorescence can be measured over time, providing a quantitative measure of enzyme activity. abcam.com Another approach uses the natural substrate, glucosylceramide, and couples the release of glucose to a secondary enzymatic reaction that produces a detectable signal (e.g., colorimetric or fluorescent). nih.govresearchgate.net

Molecular and Cell Biology Approaches

Molecular and cell biology techniques provide powerful tools to investigate the regulation, trafficking, and function of β-D-glucosyl-N-hexadecanoylsphingosine at the cellular level. These approaches allow researchers to manipulate the genetic and cellular machinery involved in its metabolism.

Gene expression analysis, using techniques like microarrays or RNA sequencing, can be employed to identify genes whose expression is altered in response to changes in glucosylceramide levels. mdpi.comnih.gov For example, studies have characterized genes that are responsive to the activity of Glucosylceramide Synthase (GCS) in cancer cells, revealing pathways related to drug resistance and cell survival. mdpi.comnih.gov

To directly probe the function of β-D-glucosyl-N-hexadecanoylsphingosine, gene silencing techniques are often used. mdpi.com The expression of the gene encoding GCS (UGCG) can be knocked down using small interfering RNA (siRNA) or short hairpin RNA (shRNA). mdpi.comnih.gov The resulting depletion of glucosylceramides allows researchers to study the downstream consequences, such as increased sensitivity to apoptotic stimuli or altered cellular signaling. mdpi.com Conversely, overexpression of GCS can be used to study the effects of elevated glucosylceramide levels. nih.gov These molecular manipulations are fundamental to deciphering the specific roles of β-D-glucosyl-N-hexadecanoylsphingosine in complex cellular processes. mdpi.comnih.gov

Gene Expression Analysis (e.g., Northern Blotting, RT-qPCR)

Analyzing the gene expression of enzymes involved in the metabolism of β-D-glucosyl-N-hexadecanoylsphingosine provides fundamental insights into its regulation. Techniques such as Northern Blotting and Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) are employed to measure the mRNA levels of genes like UGCG and GBA.

Northern Blotting is a classic technique used to detect and quantify specific RNA transcripts. It involves separating RNA by size via gel electrophoresis, transferring it to a membrane, and then probing with a labeled sequence complementary to the target mRNA. researchgate.net For instance, early cloning studies of the human UGCG gene utilized Northern blot analysis to identify a single transcript of approximately 3.5 kb that was widely expressed across various organs, confirming the gene's ubiquitous nature. genecards.orgnih.gov This method, while less common now, was pivotal in the initial characterization of the genetic basis for β-D-glucosyl-N-hexadecanoylsphingosine synthesis. researchgate.net

RT-qPCR is a more modern, highly sensitive, and quantitative method for measuring gene expression. It involves converting RNA into complementary DNA (cDNA) and then amplifying it using a polymerase chain reaction. The amplification process is monitored in real-time, allowing for precise quantification of the initial amount of mRNA. This technique has been extensively used to study the expression of sphingolipid-related genes in various contexts. For example, in studies of heart failure, RT-qPCR has been used to show differential expression of genes involved in sphingolipid metabolism. mdpi.com Similarly, in cancer cell models, RT-qPCR is a standard method to validate findings from broader microarray analyses, confirming changes in UGCG expression in response to chemotherapy or genetic manipulation. nih.gov

Below is an interactive data table summarizing representative findings from gene expression analyses related to glucosylceramide metabolism.

Protein Expression and Localization Studies (e.g., Western Blotting, Immunofluorescence)

Determining the amount and subcellular location of key enzymes is critical for understanding the metabolic fate of β-D-glucosyl-N-hexadecanoylsphingosine.

Western Blotting is used to quantify the expression levels of specific proteins in a sample. Proteins are separated by size, transferred to a membrane, and then detected using antibodies specific to the target protein. This technique has been instrumental in studying disease models. For example, in fibroblast cell lines derived from Gaucher disease patients, Western blot analysis revealed that the level of GCase protein was significantly reduced compared to normal cells, with levels correlating to disease severity (e.g., ~40% of normal in type 1 GD, ~11% in type 2, and ~21% in type 3). nih.gov Similarly, Western blotting has been used to confirm the successful knockout or overexpression of UGCG in various cancer cell models, linking protein levels to changes in drug resistance and cell proliferation. mdpi.comuniprot.org

Immunofluorescence allows for the visualization of proteins and lipids within a cell, providing crucial information about their subcellular localization. This technique uses antibodies tagged with fluorescent dyes to bind to specific targets, which are then visualized with a fluorescence microscope. In the context of β-D-glucosyl-N-hexadecanoylsphingosine, immunofluorescence can be used to localize its synthesizing enzyme, UGCG, which is known to reside on the cytosolic face of the Golgi apparatus. nih.gov In studies of Fabry disease, immunofluorescence with antibodies against the accumulated substrate, globotriaosylceramide (Gb3), has been used on conjunctival biopsies to diagnose the disease and monitor the effectiveness of enzyme replacement therapy. researchgate.net This method has also revealed that in disease states, glycosphingolipids can accumulate not only in lysosomes but also in other cellular compartments, including the cell membrane and nucleus. elifesciences.org

The following interactive table provides examples of findings from protein expression and localization studies.

Development and Application of Cellular and Animal Models

To study the complex roles of β-D-glucosyl-N-hexadecanoylsphingosine in situ and in vivo, researchers have developed sophisticated cellular and animal models. These models are essential for understanding disease pathogenesis and for the preclinical evaluation of potential therapies.

Cellular Models are invaluable for mechanistic studies. The advent of CRISPR/Cas9 gene-editing technology has revolutionized the creation of disease models. For example, researchers have used CRISPR/Cas9 to introduce mutations into the GBA1 gene in human monocytic (THP-1) and glioblastoma (U87) cell lines to create isogenic models of Gaucher disease. scu.edu These edited cells exhibit key features of the disease, including low GCase expression and activity, massive substrate accumulation, and signs of cellular stress like the unfolded protein response. scu.edu Similarly, near-haploid human cells (Hap1) have been modified using CRISPR-Cas9 to create a GBA knockout line that shows a total loss of GBA enzyme activity and an increased number of lysosomes, mimicking the Gaucher phenotype. scu.edufrontiersin.org These models provide a controlled system for high-throughput drug screening and for dissecting the molecular pathways affected by the accumulation of glucosylceramides.

Animal Models , particularly mice, are critical for studying the systemic effects of altered glycosphingolipid metabolism. Numerous mouse models of lysosomal storage disorders have been developed.

Gaucher Disease Models : The first knockout mouse model for GBA deficiency was created by targeted gene disruption. nih.gov However, these mice often had very severe phenotypes and early mortality. Subsequently, knock-in models with specific point mutations found in human patients (e.g., L444P) were developed to better recapitulate the human disease spectrum. nih.gov A murine model with the D409V/null mutation has been used to test the efficacy of substrate reduction therapy, showing that inhibiting UGCG can reduce glucosylceramide accumulation in the liver, spleen, and lung. nih.gov

Fabry Disease Models : The α-galactosidase A knockout (GLAko) mouse is a widely used model for Fabry disease. technologypublisher.com While these mice accumulate Gb3 in their organs, they often lack the severe symptomatic phenotype seen in humans. To address this, researchers have created "double knockout" models by crossbreeding GLAko mice with mice that transgenically express human Gb3 synthase, resulting in a model with more pronounced renal impairment and other symptoms characteristic of the human disease. technologypublisher.com These advanced models are crucial for testing therapies like enzyme replacement and substrate reduction. technologypublisher.com

This table summarizes key characteristics of various cellular and animal models used in glycosphingolipid research.

Molecular Basis of Therapeutic Interventions Targeting β D Glucosyl N Hexadecanoylsphingosine Metabolism

Enzyme Replacement Therapy (ERT)

Enzyme Replacement Therapy (ERT) is a cornerstone in the management of Gaucher disease, directly addressing the enzymatic deficiency that leads to substrate accumulation. gaucherdiseasenews.com This therapeutic modality aims to supply a functional version of the GCase enzyme to affected cells, thereby restoring the catabolism of stored glucosylceramides. gaucherdiseasenews.comgaucherdisease.org

Mechanistic Principles: Recombinant Enzyme Delivery and Lysosomal Targeting

The fundamental principle of ERT is the intravenous delivery of a recombinant form of human GCase that can be efficiently taken up by the most affected cell type, the macrophage. gaucherdisease.orgnih.gov The success of this strategy hinges on a sophisticated biological targeting mechanism. The recombinant enzymes are glycoproteins that are specifically engineered to terminate their oligosaccharide chains with mannose residues. nih.gov

These terminal mannose moieties act as ligands for the mannose receptor, which is highly expressed on the surface of macrophages. nih.govnih.govresearchgate.net The binding of the mannose-terminated recombinant GCase to these receptors triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the enzyme-receptor complex, forming an endocytic vesicle. nih.gov This vesicle is then trafficked within the cell and fuses with lysosomes. nih.govquora.com This targeted delivery ensures that the active enzyme reaches the specific subcellular compartment where the substrate, β-D-glucosyl-N-hexadecanoylsphingosine, has accumulated. gaucherdiseasenews.comnih.gov

Several recombinant GCase preparations have been developed, including imiglucerase, taliglucerase, and velaglucerase. nih.govnih.gov Velaglucerase, for example, is produced in a human cell line and undergoes specific modifications to its glycosylation pattern to ensure the presence of high-mannose type glycans, which enhances its uptake by macrophages. nih.gov

Recombinant EnzymeProduction SystemTargeting MoietyCellular ReceptorTarget Cell
ImigluceraseChinese Hamster Ovary (CHO) cellsTerminal MannoseMannose ReceptorMacrophage
Velaglucerase alfaHuman fibrosarcoma cell line (HT-1080)Terminal MannoseMannose ReceptorMacrophage
Taliglucerase alfaPlant cells (carrot)Terminal MannoseMannose ReceptorMacrophage

Biochemical Restoration of Glucocerebrosidase Activity

Once successfully delivered to the lysosome, the recombinant enzyme supplements or replaces the deficient endogenous GCase. gaucherdiseasenews.com The newly introduced, active GCase restores the hydrolytic capacity of the lysosome. gaucherdisease.org It catalyzes the cleavage of the β-glycosidic linkage in β-D-glucosyl-N-hexadecanoylsphingosine and other glucocerebrosides, breaking them down into glucose and ceramide. researchgate.netnih.govucl.ac.uk

This enzymatic action directly addresses the biochemical defect, leading to a reduction in the volume of stored lipids within the macrophages, thereby reversing their transformation into "Gaucher cells". nih.govnih.gov The clearance of the accumulated substrate from the liver, spleen, and bone marrow is the primary biochemical outcome, which in turn leads to the amelioration of the major clinical manifestations of the disease, such as organ enlargement and hematological abnormalities. gaucherdiseasenews.comnih.govresearchgate.net The catalytic efficiency of these recombinant enzymes is a critical factor; studies have confirmed their ability to process substrates effectively, with Michaelis-Menten constants similar to the native enzyme, indicating a high affinity for the substrate and effective restoration of the metabolic pathway. nih.gov

Substrate Reduction Therapy (SRT)

Substrate Reduction Therapy (SRT) offers an alternative therapeutic principle. Instead of replacing the deficient enzyme, SRT aims to decrease the rate of synthesis of the substrate that accumulates. gaucherdiseasenews.com By limiting the production of glucosylceramides, this approach reduces the amount of material that needs to be degraded, thereby lessening the metabolic burden on the compromised lysosomal system. gaucherdiseasenews.comnih.gov

Rational Design of Glucosylceramide Synthase Inhibitors

SRT is achieved through the use of small molecule inhibitors that target glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the synthesis of most glycosphingolipids. gaucherdiseasenews.comnih.gov GCS catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide. researchgate.netacs.org The rational design of GCS inhibitors has evolved from substrate mimics to highly specific, potent molecules.

Early inhibitors, such as miglustat (B1677133), are iminosugar analogs of D-glucose that interfere with the enzyme's active site. nih.govresearchgate.net More recent drug design efforts have focused on non-sugar-based pharmacophores, such as the D-threo-1-phenyl-2-decanoylamino-3-morpholino-propanol (PDMP) scaffold, which led to the development of eliglustat (B216). nih.gov The design strategy for these newer inhibitors involves optimizing several parameters:

Potency: Achieving high inhibitory activity at low nanomolar concentrations (IC₅₀). nih.gov

Specificity: Ensuring the molecule selectively inhibits GCS without affecting other enzymes. nih.gov

Pharmacokinetics: Modifying the chemical structure to improve oral bioavailability and avoid rapid clearance or recognition by efflux pumps like P-glycoprotein, which can limit drug efficacy. nih.gov

This rational approach has led to the identification of highly potent and specific GCS inhibitors, such as eliglustat (Genz-112638), which effectively balances the rate of substrate synthesis with the cell's reduced degradative capacity. researchgate.net

InhibitorChemical ClassTarget EnzymeReported Potency (IC₅₀)
MiglustatIminosugar (N-butyl-deoxynojirimycin)Glucosylceramide Synthase (GCS)5-50 µM nih.gov
Eliglustat (Genz-112638)Ceramide analogGlucosylceramide Synthase (GCS)~24 nM nih.gov
Venglustat (GZ/SAR402671)Small moleculeGlucosylceramide Synthase (GCS)Data not specified in sources

Cellular and Molecular Impact of Substrate Depletion

Inhibiting GCS activity leads to a direct decrease in the cellular concentration of glucosylceramide. nih.govnih.gov This substrate depletion effectively halts the progressive accumulation of lipids within the lysosomes of affected tissues. nih.gov In preclinical models of Gaucher disease, treatment with GCS inhibitors resulted in a significant reduction in glucosylceramide levels and a decreased number of lipid-laden Gaucher cells in organs such as the liver, spleen, and lungs. nih.gov

The molecular consequences of substrate depletion extend beyond simply preventing storage. Pathological accumulation of glucosylceramide is known to disrupt other cellular processes. Studies using cell models of Gaucher disease have shown that reducing substrate levels can correct secondary downstream abnormalities, including mitochondrial dysfunction, dysregulated autophagy, and altered mTOR signaling pathways. nih.gov For instance, treatment of neuronal cells with a GCS inhibitor normalized mitochondrial membrane potential, reduced the number of enlarged lysosomes, and improved autophagic flux. nih.gov These findings suggest that SRT not only prevents further storage but may also restore cellular homeostasis on a broader scale. nih.govnih.govplos.org

Specificity and Selectivity of Inhibitor Action

A critical aspect of the therapeutic viability of a GCS inhibitor is its specificity for the target enzyme. nih.gov Off-target effects could lead to undesirable consequences. A primary concern is the potential for inhibitors to cross-react with other enzymes involved in glycolipid metabolism, particularly the lysosomal GCase (GBA1) and the non-lysosomal GCase (GBA2). nih.gov

The rational design of modern inhibitors like eliglustat has successfully addressed this challenge. nih.gov Eliglustat demonstrates high specificity for GCS and does not bind to or inhibit the activity of GCase. nih.gov The development process for new inhibitors involves extensive screening to assess their selectivity profile. For example, researchers have identified novel iminosugar derivatives with a GBA1/GCS selectivity ratio of over 950, indicating a very low likelihood of inhibiting the residual GCase enzyme in patients. nih.gov This high degree of selectivity ensures that the therapeutic action is precisely targeted to the synthesis pathway, minimizing the risk of interfering with other essential cellular functions. nih.govnih.gov

Pharmacological Chaperone Strategies

Pharmacological chaperone therapy is an emerging therapeutic approach for Gaucher disease that utilizes small molecules designed to assist in the proper folding of the mutated GCase enzyme. researchgate.netnih.gov This strategy aims to rescue mutated enzymes that, despite being potentially functional, are prematurely identified as misfolded by the cell's quality control system and targeted for degradation. researchgate.net

Mechanism of Action: Enhancing Endogenous Enzyme Folding and Stability

The synthesis of the GCase enzyme begins in the endoplasmic reticulum (ER), where it must fold into a specific three-dimensional shape to become functional. mdpi.com Mutations in the GBA1 gene often result in a misfolded, unstable GCase protein. researchgate.net The ER has a stringent quality control system that identifies these improperly folded proteins and targets them for degradation through a process called ER-associated degradation (ERAD). researchgate.netnih.gov This prevents the mutant enzyme from ever reaching the lysosome, the cellular compartment where it is needed to break down glucocerebroside. gaucherdiseasenews.comgaucherdisease.org

Pharmacological chaperones (PCs) are small molecules that can selectively bind to these unstable mutant GCase variants. researchgate.netmdpi.com This binding provides a stabilizing scaffold, helping the enzyme to achieve a more correct conformational state. gaucherdiseasenews.commdpi.com By stabilizing the protein, the chaperone helps it to pass the ER quality control checks, preventing its premature degradation. nih.govgaucherdisease.org

Some chaperones are competitive inhibitors that bind to the enzyme's active site, while others are non-inhibitory (or allosteric) and bind to other sites on the enzyme's surface. nih.govnih.gov Research is ongoing to develop non-inhibitory chaperones to avoid competition with the enzyme's natural substrate in the lysosome. nih.gov

Investigational Pharmacological ChaperoneMechanism TypeTarget Enzyme
AmbroxolMixed-type inhibitor / ChaperoneGlucocerebrosidase (GCase)
IsofagomineCompetitive inhibitor / Chaperoneβ-glucosidase
MiglustatCompetitive inhibitor / ChaperoneGlucosylceramide synthase / α-glucosidase
NCGC00241607 (NCGC607)Non-inhibitory ChaperoneGlucocerebrosidase (GCase)

This table is for informational purposes and includes compounds investigated for their chaperone activity.

Gene Therapy and Gene Editing Approaches Targeting GBA1

Gene therapy represents a strategy aimed at correcting the underlying genetic cause of Gaucher disease. gaucherdiseasenews.com The fundamental goal is to introduce a functional copy of the GBA1 gene into a patient's cells, enabling them to produce a sufficient quantity of the active GCase enzyme. gaucherdiseasenews.comgaucherdisease.org This approach holds the potential for a long-lasting, single-administration treatment. gaucherdiseasenews.com

Two primary techniques are being explored: gene augmentation and gene editing. gaucherdisease.org Gene augmentation involves adding a correct version of the GBA1 gene to cells. gaucherdisease.org A common method for this is using a modified, non-pathogenic virus, such as an adeno-associated virus (AAV), as a vector to deliver the healthy gene into target cells, often in the liver. gaucherdiseasenews.comnih.gov These liver cells can then produce and secrete the functional GCase enzyme into the bloodstream, where it can be taken up by other cells throughout the body. cellandgene.com

Gene editing, on the other hand, aims to directly correct the mutation within the cell's own DNA. gaucherdisease.org Technologies like CRISPR/Cas9 are being utilized to create precise breaks in the DNA at the site of the faulty GBA1 gene, allowing the cell's natural repair mechanisms to be harnessed to fix the error, guided by a supplied correct template. nih.govbiorxiv.org Researchers have successfully used CRISPR/Cas9 to create cellular models of Gaucher disease by introducing GBA1 mutations into cell lines, which are invaluable for studying the disease's pathology and for high-throughput drug screening. nih.govnih.govresearchgate.net Correcting the GBA1 mutation in patient-derived induced pluripotent stem cells (hiPSCs) has been shown to restore normal macrophage function, demonstrating the potential of this approach. biorxiv.org

Several gene therapy candidates are currently in clinical development, representing a significant step towards a potential long-term solution for Gaucher disease. gaucherdiseasenews.com

Gene Therapy CandidateTechnologyTargetDevelopment Phase
FLT201AAV Gene TherapyGBA1 GenePhase 1/2
LY-M001AAV Gene TherapyGBA1 GenePhase 1/2
PR001 (LY3884961)AAV9 Gene TherapyGBA1 GenePhase 1/2
CRISPR/Cas9Gene EditingGBA1 GenePreclinical/Research

This table reflects the status of research and clinical trials and is subject to change.

Table of Compounds and Therapies Mentioned

NameType
AmbroxolPharmacological Chaperone
IsofagominePharmacological Chaperone
MiglustatPharmacological Chaperone / Substrate Reduction Therapy
NCGC00241607 (NCGC607)Pharmacological Chaperone
FLT201Gene Therapy
LY-M001Gene Therapy
PR001 (LY3884961)Gene Therapy
CRISPR/Cas9Gene Editing Technology

Emerging Research Areas and Future Perspectives on β D Glucosyl N Hexadecanoylsphingosine

Novel Insights into Regulatory Networks of Glycosphingolipid Homeostasis

The cellular concentration of β-D-glucosyl-N-hexadecanoylsphingosine, a key intermediate in glycosphingolipid (GSL) metabolism, is meticulously controlled by a complex regulatory network that balances its synthesis, degradation, and intracellular transport. nih.gov This homeostasis is critical, as dysregulation can lead to the accumulation of GSLs, a hallmark of several lysosomal storage disorders. nih.gov

The primary control points in the lifecycle of β-D-glucosyl-N-hexadecanoylsphingosine are the enzymes responsible for its formation and breakdown. nih.gov Synthesis is catalyzed by UDP-glucose:ceramide glucosyltransferase, more commonly known as glucosylceramide synthase (GCS). oup.commdpi.com This enzyme facilitates the transfer of a glucose molecule from UDP-glucose to a ceramide backbone, specifically N-hexadecanoylsphingosine (C16-ceramide), to form the final compound. nih.govmdpi.com Conversely, its degradation is managed by glucocerebrosidases (GBA), such as the lysosomal hydrolase GBA1 and the non-lysosomal GBA2, which hydrolyze the β-glycosidic bond to release glucose and ceramide. openpr.com

Recent research has illuminated more nuanced layers of this regulation. The availability and transport of the C16-ceramide precursor are critical. Studies have shown a preference for very long-chain ceramides (B1148491) over C16-ceramide in GSL synthesis under certain conditions, a process influenced by the ceramide transport protein (CERT). ovid.com The disruption of CERT-dependent pathways can alter the proportion of C16-ceramide available to GCS, thereby affecting the specific species of glucosylceramide produced. ovid.com

Furthermore, the lipid environment of the cell membrane plays a significant regulatory role. The activity of GBA1 is profoundly influenced by the surrounding lipids and requires the presence of the activator protein, saposin C, for optimal function. creative-proteomics.com The interplay between β-D-glucosyl-N-hexadecanoylsphingosine and cholesterol is also crucial for the organization of specialized membrane domains, or lipid rafts, which in turn affects cellular signaling and membrane integrity. acs.org Anionic lipids within the lysosomal membrane are also key regulators of GBA1's hydrolytic activity. creative-proteomics.com This intricate network of enzymatic activity, substrate transport, and environmental modulation ensures that the levels of β-D-glucosyl-N-hexadecanoylsphingosine are maintained within a narrow physiological range.

Key Regulatory ProteinFunction in HomeostasisLocation
Glucosylceramide Synthase (GCS) Catalyzes the synthesis of glucosylceramide from ceramide and UDP-glucose. nih.govmdpi.comEndoplasmic Reticulum / Golgi oup.comovid.com
Glucocerebrosidase (GBA1) Catalyzes the lysosomal hydrolysis of glucosylceramide to glucose and ceramide. nih.govopenpr.comLysosome openpr.com
Glucocerebrosidase 2 (GBA2) A non-lysosomal enzyme that hydrolyzes glucosylceramide. openpr.comCytosolic surface of ER/Golgi openpr.com
Ceramide Transport Protein (CERT) Involved in the transport of ceramide, influencing substrate availability for GCS. ovid.comCytosol / ER ovid.com
Saposin C An activator protein essential for the catalytic activity of GBA1. creative-proteomics.comLysosome creative-proteomics.com

Advanced Omics Approaches for Comprehensive Profiling (e.g., Lipidomics, Glycoproteomics)

The study of β-D-glucosyl-N-hexadecanoylsphingosine and its role in biology has been revolutionized by advanced 'omics' technologies, particularly mass spectrometry-based lipidomics. creative-proteomics.com These approaches allow for the precise and comprehensive profiling of hundreds of lipid species in a single experiment, providing deep insights into the complexities of glycosphingolipid metabolism. creative-proteomics.combaker.edu.au

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for this analysis. This method enables the separation, identification, and quantification of individual glucosylceramide species based on their distinct acyl chain lengths, such as the C16:0 chain of β-D-glucosyl-N-hexadecanoylsphingosine. creative-proteomics.com Using isotopically labeled internal standards, researchers can achieve absolute or relative quantification of specific molecules like C16-glucosylceramide. creative-proteomics.com Such detailed profiling has revealed that the distribution of glucosylceramide species, including the C16 variant, differs significantly among various tissues. For example, while C24:1-glucosylceramide is predominant in the mouse spleen, C22 and C24 species are more abundant in the liver and lung, respectively.

Hydrophobic interaction liquid chromatography (HILIC) is another powerful separation technique used in this field, capable of differentiating between isomers such as glucosylceramide and galactosylceramide, which can be challenging with other methods. Furthermore, high-throughput workflows are being developed to analyze the glycan headgroups of glycosphingolipids. acs.org These methods often use specific enzymes, like endoglycoceramidase, to cleave the glycan moiety from the ceramide backbone, followed by fluorescent labeling and analysis by ultra-performance liquid chromatography (UPLC). acs.org

Multi-omics approaches, which integrate data from lipidomics with proteomics, genomics, and metabolomics, provide a more holistic view of the biological system. waters.comnih.gov For instance, a multi-omic study investigating the effects of a glucosylceramide inhibitor combined protein and lipid analysis to elucidate the compound's mechanism of action, implicating specific metabolic and transport networks. waters.com These comprehensive profiling techniques are essential for understanding the flux through the glycosphingolipid pathway and identifying subtle metabolic shifts associated with disease states. creative-proteomics.com

Omics TechnologyApplication for β-D-Glucosyl-N-Hexadecanoylsphingosine AnalysisKey Findings
LC-MS/MS Lipidomics Quantitative profiling of specific glucosylceramide species, including C16:0. Revealed tissue-specific distribution patterns of different glucosylceramide species.
HILIC-MS Isomer-specific differentiation of hexosylceramides (e.g., glucosylceramide vs. galactosylceramide). creative-proteomics.comEnables accurate identification of glucosylceramide in complex biological samples.
High-Throughput Glycomics Profiling of glycosphingolipid headgroup structures after enzymatic release. acs.orgFacilitates detailed structural analysis of the glycan portion of the molecule. acs.org
Multi-Omics Integration Combining lipidomics with proteomics and other datasets to understand metabolic pathways and drug mechanisms. waters.comCharacterized the broader biochemical effects of glucosylceramide synthase inhibition. waters.com

Development of Next-Generation Therapeutic Modalities

The central role of β-D-glucosyl-N-hexadecanoylsphingosine and its metabolic pathway in various diseases has made it a prime target for the development of next-generation therapeutic modalities. nih.gov These strategies primarily focus on either reducing the production of the substrate or correcting the underlying genetic defect that leads to its accumulation.

One of the most advanced approaches is Substrate Reduction Therapy (SRT) , which utilizes small molecule inhibitors of glucosylceramide synthase (GCS). nih.govnih.gov By inhibiting GCS, these drugs decrease the synthesis of glucosylceramides, including β-D-glucosyl-N-hexadecanoylsphingosine, thereby preventing their downstream accumulation. nih.govnih.gov Several GCS inhibitors have been developed and are in clinical use for lysosomal storage disorders like Gaucher disease and Fabry disease. nih.govmdpi.com Examples include miglustat (B1677133) and the more specific eliglustat (B216). nih.govnih.gov The therapeutic potential of GCS inhibitors is also being explored for other conditions, including cancer, where they may help overcome drug resistance, and in metabolic diseases like type 2 diabetes by improving insulin (B600854) sensitivity. ovid.combohrium.com Ongoing research is focused on creating novel, brain-penetrant GCS inhibitors to target neuronopathic forms of these diseases. acs.org

A second, potentially curative, approach is Gene Therapy . gaucherdisease.org This modality is particularly promising for monogenic disorders like Gaucher disease, where the accumulation of glucosylceramides is caused by mutations in a single gene, GBA1. gaucherdisease.org The goal of gene therapy is to deliver a functional copy of the GBA1 gene to the patient's cells, restoring the activity of the glucocerebrosidase enzyme and enabling the normal breakdown of β-D-glucosyl-N-hexadecanoylsphingosine. nih.govgaucherdisease.org Several strategies are under investigation, including the use of adeno-associated virus (AAV) and lentiviral vectors to carry the healthy gene. nih.govgaucherdisease.org These vectors can be administered directly in vivo (into the body) or used ex vivo to modify a patient's own hematopoietic stem cells, which are then reinfused. gaucherdisease.orggaucherdisease.org Clinical trials are underway to assess the safety and efficacy of these one-time treatments, which hold the potential to provide a long-term or permanent correction for the disease, obviating the need for lifelong infusions or oral therapies. openpr.comgaucherdisease.org

Therapeutic ModalityMechanism of ActionExamples / Key VectorsTarget Diseases
Substrate Reduction Therapy (SRT) Inhibition of Glucosylceramide Synthase (GCS) to reduce substrate production. nih.govMiglustat, Eliglustat, PDMP, Genz-123346. nih.govmedchemexpress.comGaucher Disease, Fabry Disease, Parkinson's Disease, Cancer. nih.govmdpi.combohrium.com
Gene Therapy Delivery of a functional GBA1 gene to restore glucocerebrosidase enzyme activity. gaucherdisease.orgAdeno-associated virus (AAV), Lentivirus vectors. nih.govgaucherdisease.orgGaucher Disease, GBA-associated Parkinson's Disease. nih.govbiorxiv.org
Pharmacological Chaperones Small molecules that bind to and stabilize mutated GBA enzyme, facilitating proper folding and transport. openpr.comnih.govAmbroxol (investigational).Gaucher Disease. nih.gov

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1^1H-1^1H COSY and HSQC to verify glycosidic linkage (β-configuration) and acyl chain orientation.
  • Mass Spectrometry : High-resolution MALDI-TOF or LC-ESI-MS for molecular weight confirmation.
  • Chromatography : HILIC or RP-HPLC to detect trace impurities (e.g., unreacted sphingosine).

Methodological Note : Compare retention times and spectral data with structurally related compounds, such as N-stearoyl-D-erythro-sphingosine derivatives () .

How can researchers design experiments to study the role of this compound in membrane microdomain organization?

Q. Advanced Research Focus

  • Fluorescence Microscopy : Use fluorescent analogs (e.g., BODIPY-labeled sphingosine) to track microdomain partitioning in live cells.
  • Lipidomics : Combine LC-MS/MS with collision-induced dissociation (CID) to quantify lipid-protein interactions.
  • Biophysical Assays : Surface pressure-area isotherms in Langmuir monolayers to assess packing behavior.

Validation : Cross-reference findings with methodologies from glycobiology studies on analogous glycosphingolipids (e.g., ’s disaccharide analogs) .

What strategies mitigate challenges in isolating this compound from biological matrices?

Q. Advanced Research Focus

  • Extraction Optimization : Use chloroform/methanol/water (2:1:0.1 v/v) with 0.1% acetic acid to improve solubility.
  • Solid-Phase Extraction (SPE) : C18 cartridges to separate glycosphingolipids from phospholipids.
  • Quantification : Employ internal standards (e.g., deuterated N-palmitoyl-D-erythro-sphingosine) for LC-MS/MS accuracy.

Reference : Adapt protocols from glycosphingolipid isolation in and analytical rigor from .

How do researchers address the compound’s stability during long-term storage?

Q. Basic Research Focus

  • Storage Conditions : Lyophilize and store at -80°C under argon to prevent oxidation.
  • Stability Assays : Monitor degradation via TLC or LC-MS over 6–12 months.
  • Buffering Agents : Include antioxidants (e.g., BHT) in solvents to inhibit acyl chain peroxidation.

Methodological Note : Follow safety guidelines for lipid handling (e.g., ’s storage recommendations for glycosides) .

What computational tools are effective for modeling this compound’s interactions with membrane proteins?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) Simulations : Use GROMACS or CHARMM to simulate lipid bilayers with embedded glucosylceramides.
  • Docking Studies : AutoDock Vina for predicting binding sites with glucocerebrosidase or other hydrolases.
  • Free Energy Calculations : Calculate binding affinities using MM-PBSA/GBSA methods.

Validation : Cross-check computational predictions with experimental data from enzyme kinetics (e.g., ’s β-glucosidase assays) .

How can contradictory data on the compound’s enzymatic hydrolysis rates be resolved?

Advanced Research Focus
Discrepancies may stem from:

  • Enzyme Sources : Recombinant vs. tissue-extracted β-glucosidases.
  • Substrate Presentation : Vesicle-embedded vs. detergent-solubilized forms.
  • pH Dependence : Optimal activity ranges (e.g., lysosomal pH 4.5 vs. neutral pH).

Resolution : Standardize assays using recombinant human enzymes (e.g., ’s IL-6 protocols for consistency) and report kinetic parameters (Km, Vmax) with error margins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
beta-D-glucosyl-N-hexadecanoylsphingosine
Reactant of Route 2
Reactant of Route 2
beta-D-glucosyl-N-hexadecanoylsphingosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.